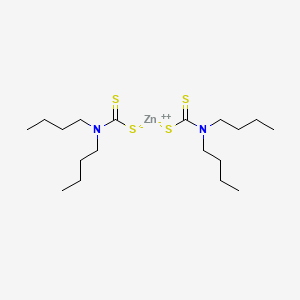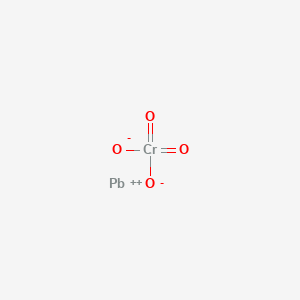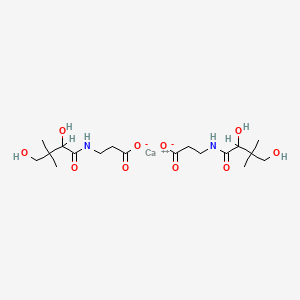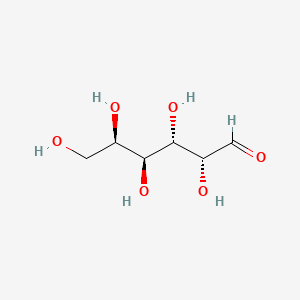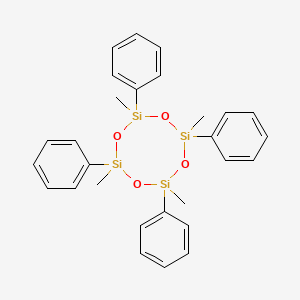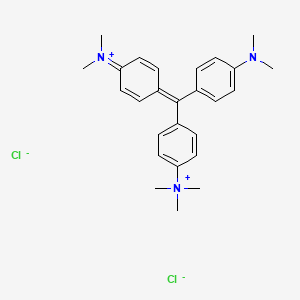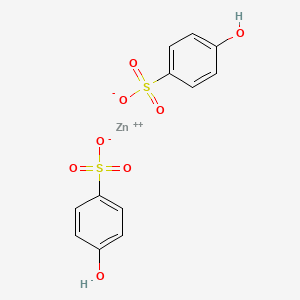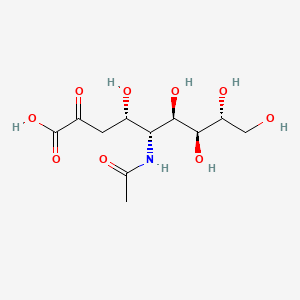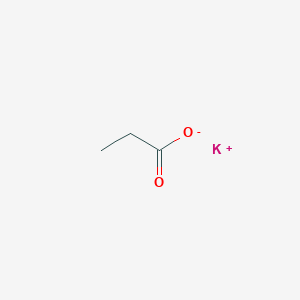
potassium;propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “potassium;propanoate” is known as RedAlert™ 10X Western Blot Stain. This compound is primarily used in biochemical research to visualize proteins transferred to membranes such as nitrocellulose or polyvinylidene fluoride (PVDF) membranes. It binds reversibly to proteins, resulting in reddish-pink bands, which are useful for verifying protein transfer before immunological detection or protein sequencing.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of RedAlert™ 10X Western Blot Stain involves the preparation of a staining solution that binds to proteins. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the stain binds positively charged amino groups and nonpolar regions of proteins.
Industrial Production Methods
Industrial production of RedAlert™ 10X Western Blot Stain involves large-scale synthesis and purification processes to ensure the product’s consistency and quality. The stain is provided as a 10X solution, which means it is concentrated and needs to be diluted before use.
化学反応の分析
Types of Reactions
RedAlert™ 10X Western Blot Stain primarily undergoes binding reactions with proteins. It does not participate in typical chemical reactions such as oxidation, reduction, or substitution. Instead, its primary function is to bind to specific sites on proteins.
Common Reagents and Conditions
The stain is used in aqueous solutions and is compatible with various buffers used in Western blotting techniques. It binds to proteins on nitrocellulose and PVDF membranes under standard laboratory conditions.
Major Products Formed
The major product formed from the interaction of RedAlert™ 10X Western Blot Stain with proteins is the stained protein bands on the membrane. These bands are reddish-pink and can be visualized to confirm the presence and transfer of proteins.
科学的研究の応用
RedAlert™ 10X Western Blot Stain is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. Its primary applications include:
Protein Visualization: Used to visualize proteins transferred to membranes during Western blotting.
Protein Sequencing: Helps in detecting proteins before sequencing by Edman degradation.
Immunological Detection: Verifies protein transfer before immunological detection on membranes.
Clinical Research: Used in clinical research to detect blood serum proteins on cellulose acetate media.
作用機序
The mechanism of action of RedAlert™ 10X Western Blot Stain involves its binding to proteins. The stain binds to positively charged amino groups and nonpolar regions of proteins, resulting in the formation of reddish-pink bands. This binding is reversible, allowing for subsequent analysis such as protein sequencing or high-performance liquid chromatography (HPLC).
類似化合物との比較
RedAlert™ 10X Western Blot Stain is unique in its reversible binding properties and its ability to stain proteins on various membrane types. Similar compounds include:
Coomassie Brilliant Blue: Another protein stain used in gel electrophoresis and Western blotting, but it binds irreversibly to proteins.
Ponceau S: A stain used for protein detection on membranes, but it is less sensitive compared to RedAlert™.
Amido Black: A protein stain used in electrophoresis, but it also binds irreversibly and is less commonly used in Western blotting.
RedAlert™ 10X Western Blot Stain stands out due to its reversible binding, making it a preferred choice for applications requiring subsequent protein analysis.
特性
IUPAC Name |
potassium;propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2.K/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWILYWWHXDGKQA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5KO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![aluminum;[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B7823062.png)
